molecular formula C16H13N3O4S B11084442 N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-2-(2-nitrophenoxy)acetamide

N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-2-(2-nitrophenoxy)acetamide

Cat. No.: B11084442
M. Wt: 343.4 g/mol
InChI Key: PURHFQAJMLZTHF-UHFFFAOYSA-N
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Description

N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-2-(2-nitrophenoxy)acetamide is a synthetic organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-2-(2-nitrophenoxy)acetamide typically involves multi-step organic reactions. The starting materials may include cyclopenta[b]thiophene derivatives, nitriles, and nitrophenoxy compounds. Common synthetic routes may involve:

    Cyclization Reactions: Formation of the cyclopenta[b]thiophene ring through cyclization of appropriate precursors.

    Nitrile Addition: Introduction of the cyano group through nucleophilic addition reactions.

    Amide Formation: Coupling of the nitrophenoxy group with the acetamide moiety under suitable conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic routes to achieve high yields and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-2-(2-nitrophenoxy)acetamide can undergo various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Reduction of nitro groups to amines.

    Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions

Common reagents used in these reactions may include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., hydrogen gas with a catalyst), and nucleophiles (e.g., amines or halides). Reaction conditions such as temperature, solvent, and pH would be optimized based on the desired transformation.

Major Products Formed

The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative, while substitution reactions could introduce various functional groups.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or inhibitor in biochemical assays.

    Medicine: Exploration of its pharmacological properties for drug development.

    Industry: Use in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-2-(2-nitrophenoxy)acetamide would depend on its specific interactions with molecular targets. Potential mechanisms may include:

    Enzyme Inhibition: Binding to and inhibiting the activity of specific enzymes.

    Receptor Modulation: Interaction with cellular receptors to modulate signaling pathways.

    DNA Intercalation: Insertion into DNA strands, affecting replication and transcription processes.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-2-(2-nitrophenoxy)acetamide may include other heterocyclic compounds with cyano and nitrophenoxy groups. Examples include:

  • N-(3-cyano-4H-cyclopenta[b]thiophen-2-yl)-2-(2-nitrophenoxy)acetamide
  • N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]furan-2-yl)-2-(2-nitrophenoxy)acetamide

Uniqueness

The uniqueness of this compound lies in its specific ring structure and functional groups, which may confer distinct chemical and biological properties compared to similar compounds.

Properties

Molecular Formula

C16H13N3O4S

Molecular Weight

343.4 g/mol

IUPAC Name

N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-2-(2-nitrophenoxy)acetamide

InChI

InChI=1S/C16H13N3O4S/c17-8-11-10-4-3-7-14(10)24-16(11)18-15(20)9-23-13-6-2-1-5-12(13)19(21)22/h1-2,5-6H,3-4,7,9H2,(H,18,20)

InChI Key

PURHFQAJMLZTHF-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C1)SC(=C2C#N)NC(=O)COC3=CC=CC=C3[N+](=O)[O-]

Origin of Product

United States

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